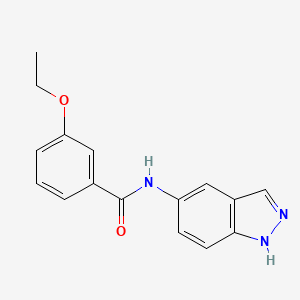

3-ethoxy-N-(1H-indazol-5-yl)benzamide

CAS No.:

Cat. No.: VC10665675

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3O2 |

|---|---|

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | 3-ethoxy-N-(1H-indazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |

| Standard InChI Key | QJMYPEJRWQHFJQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-ethoxy-N-(1H-indazol-5-yl)benzamide is , with a molecular weight of 281.31 g/mol. The compound features a benzamide backbone where the amide nitrogen is bonded to the 5-position of the indazole ring, and the benzene ring is substituted with an ethoxy group at the 3-position. The indazole scaffold, a bicyclic structure comprising fused benzene and pyrazole rings, is known for its stability and ability to participate in hydrogen bonding, which enhances target binding affinity .

Key structural attributes include:

-

Ethoxy group: The 3-ethoxy substituent on the benzamide ring may influence lipophilicity and metabolic stability, factors critical for drug bioavailability .

-

Indazole moiety: The 1H-indazol-5-yl group contributes to π-π stacking interactions with aromatic residues in enzyme active sites, a feature observed in kinase inhibitors .

The infrared (IR) spectrum of analogous indazole derivatives typically shows absorptions near 3300 cm (N-H stretch), 1650 cm (amide C=O), and 1250 cm (C-O ether) . Nuclear magnetic resonance (NMR) data for similar compounds reveal aromatic proton signals between δ 7.0–8.5 ppm and ethoxy methylene protons as a quartet near δ 4.0 ppm .

Synthesis and Optimization

The synthesis of 3-ethoxy-N-(1H-indazol-5-yl)benzamide likely follows a multi-step route inspired by methods for related indazole derivatives. A plausible pathway involves:

Preparation of 5-Amino-1H-indazole

5-Nitro-1H-indazole is reduced using stannous chloride (SnCl) in hydrochloric acid, yielding 5-amino-1H-indazole . This intermediate is critical for subsequent coupling reactions.

Benzoylation Reaction

The 5-aminoindazole is reacted with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the amide bond, producing the target compound .

Table 1: Representative Synthetic Conditions and Yields for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | SnCl, HCl, EtOH, reflux | 85–90 | |

| Amide Coupling | 3-Ethoxybenzoyl chloride, Pyridine | 70–75 |

Purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients, achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC) .

Biological Activity and Mechanistic Insights

While direct studies on 3-ethoxy-N-(1H-indazol-5-yl)benzamide are scarce, structurally related indazole derivatives exhibit potent anticancer activity through kinase inhibition . For example, N3-acyl-N5-aryl-3,5-diaminoindazoles demonstrated selectivity against head and neck squamous cell carcinoma (HNSCC) cell lines, with IC values in the low micromolar range . Molecular docking studies of analogous compounds reveal interactions with kinase ATP-binding pockets, involving hydrogen bonds with backbone amides and hydrophobic contacts with aliphatic residues .

Hypothesized Mechanism of Action:

-

Kinase Inhibition: The indazole ring may bind to the hinge region of kinases (e.g., FGFR, CDK2), while the ethoxybenzamide group occupies hydrophobic pockets adjacent to the ATP-binding site .

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 have been observed in indazole-treated cancer cells .

Computational and Molecular Dynamics Studies

In silico analyses of similar compounds predict favorable binding to oncogenic targets. For instance, molecular dynamics simulations of N-(6-indazolyl)benzenesulfonamide derivatives demonstrated stable ligand-protein complexes over 100 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å . Key interactions include:

-

Hydrogen bonds between the indazole NH and kinase catalytic lysine.

-

π-π stacking of the benzamide ring with phenylalanine residues .

Table 2: Predicted Pharmacokinetic Properties (SwissADME)

| Parameter | Value |

|---|---|

| LogP | 2.8 |

| Water Solubility (mg/L) | 12.5 |

| BBB Permeability | Low |

| CYP2D6 Inhibition | Non-inhibitor |

Future Directions and Challenges

Despite its promising scaffold, further studies are needed to fully characterize 3-ethoxy-N-(1H-indazol-5-yl)benzamide:

-

In vitro Profiling: Screening against NCI-60 cancer cell lines to identify potency and selectivity patterns.

-

Structural Optimization: Introducing electron-withdrawing groups at the benzamide 4-position to enhance metabolic stability .

-

In vivo Efficacy: Evaluating pharmacokinetics and toxicity in murine xenograft models.

Challenges include overcoming potential off-target effects and optimizing solubility for oral administration. Collaborative efforts integrating synthetic chemistry, computational biology, and translational medicine will be essential to advance this compound into preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume